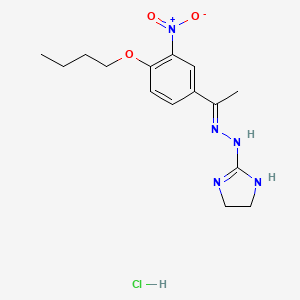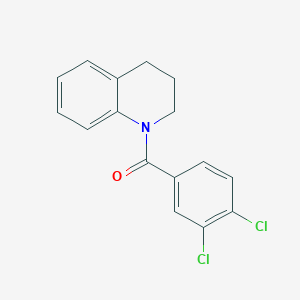![molecular formula C20H17N5 B5699525 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, also known as DIPY, is a heterocyclic compound that has shown potential in various scientific research applications. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of topoisomerase IIα and the PI3K/Akt/mTOR signaling pathway. In neurological disorders, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of acetylcholinesterase and the NF-κB signaling pathway. In infectious diseases, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of bacterial DNA gyrase and fungal lanosterol 14α-demethylase.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have various biochemical and physiological effects, including cytotoxicity, neuroprotection, and antimicrobial activity. In cancer cells, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to reduce oxidative stress and inflammation. In infectious diseases, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the growth of various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its potential as a therapeutic agent in cancer, neurological disorders, and infectious diseases. The limitations of using 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
For 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine research include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases, and the exploration of its mechanism of action. Additionally, the development of 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
Synthesemethoden
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura cross-coupling reaction, and copper-catalyzed azide-alkyne cycloaddition reaction. The one-pot synthesis involves the reaction of 2-aminobenzonitrile, 3-methylphenylboronic acid, and 5-azido-1-(3-methylphenyl)-1H-pyrazole in the presence of palladium catalyst and base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-3-methylphenylboronic acid and 5-azido-1-(3-methylphenyl)-1H-pyrazole in the presence of palladium catalyst and base. The copper-catalyzed azide-alkyne cycloaddition reaction involves the reaction of 2-azido-3-methylphenylboronic acid and 1-ethynyl-2-(2,3-dihydro-1H-indol-1-yl)benzene in the presence of copper catalyst and base.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has shown potential in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-14-5-4-7-16(11-14)25-20-17(12-23-25)19(21-13-22-20)24-10-9-15-6-2-3-8-18(15)24/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPDFXLPCVOESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydroindol-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)